molecular formula C25H24N2O B2539029 1-(3-methoxybenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole CAS No. 321433-06-1

1-(3-methoxybenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole

Cat. No. B2539029
CAS RN: 321433-06-1
M. Wt: 368.48
InChI Key: FHWRMUBGMHFXPN-OUKQBFOZSA-N
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Description

The compound “1-(3-methoxybenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole” is a complex organic molecule. It contains a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound . The 3-methoxybenzyl group is a benzyl group with a methoxy (OCH3) substituent at the 3-position .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzimidazole core, the styryl group, and the methoxybenzyl group could all potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, similar compounds have been reported to have certain densities, boiling points, and refractive indices .

Scientific Research Applications

Antibacterial and Antifungal Properties

Benzimidazole derivatives, including compounds structurally related to 1-(3-methoxybenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. This suggests their potential utility in developing new antimicrobial agents. For example, p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes derived from benzimidazole precursors demonstrated high antibacterial activity compared to their NHC precursors, as well as promising cytotoxicity against cancer cell lines (Patil et al., 2010). Additionally, microwave synthesis of benzimidazole derivatives highlighted their antibacterial properties, further underscoring the compound's relevance in medical chemistry (Liu Jianhong, 2006).

Anticancer Activity

The synthesis and characterization of benzimidazole derivatives have also demonstrated potential anticancer activities. For instance, benzimidazole derivatives were investigated for their tuberculostatic activities, showing promising results against multidrug-resistant tuberculosis, with better activities than standard treatments like Pyrazinamide and Isoniazid (Główka et al., 2018). Furthermore, novel trimethoxyphenyl-derived chalcone-benzimidazolium salts were synthesized and evaluated for their inhibitory activity against human tumor cell lines, revealing that specific substitutions on the benzimidazole ring significantly enhance cytotoxic activity (Yang et al., 2019).

DNA Binding and Antileukemic Properties

Conjugation of benzylvanillin and benzimidazole structures has been shown to improve DNA binding with enhanced antileukemic properties. Such compounds induce cell death in leukemic cell lines through DNA fragmentation, leading to caspase activation, highlighting their potential as therapeutic agents in leukemia treatment (Al-Mudaris et al., 2013).

Immunomodulatory Effects

New benzyl benzoate derivatives from the aerial parts of Solidago virga-aurea, structurally related to benzimidazole compounds, have shown immunomodulatory effects in vitro. These compounds stimulate macrophage functions, suggesting potential applications in treating infectious diseases through immunotherapeutic strategies (Choi et al., 2005).

Mechanism of Action

Target of Action

The primary target of 1-[(3-methoxyphenyl)methyl]-5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazole is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the degradation of endocannabinoids in the nervous system . By inhibiting FAAH, the compound can potentially modulate the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

1-[(3-methoxyphenyl)methyl]-5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazole interacts with its target, FAAH, by inhibiting its activity . This inhibition is both time-dependent and dose-dependent . The compound’s mechanism of inhibition is likely irreversible or slowly reversible . This means that once the compound binds to FAAH, it remains bound for a significant period of time, preventing the enzyme from breaking down endocannabinoids .

Biochemical Pathways

The inhibition of FAAH by 1-[(3-methoxyphenyl)methyl]-5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazole affects the endocannabinoid system . This system includes cannabinoid receptors and their endogenous ligands . By inhibiting FAAH, the compound increases the levels of endocannabinoids, which can bind to cannabinoid receptors and modulate various physiological processes .

Pharmacokinetics

The pharmacokinetics of 1-[(3-methoxyphenyl)methyl]-5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazole involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration in rats, the compound showed double peaks in the plasma concentration-time curve . The highest distribution of the compound after absorption was in the stomach, followed by the lung . The absorption and elimination rates of the compound were slow in rats . Interestingly, the compound displayed a lung targeting property .

Result of Action

The inhibition of FAAH by 1-[(3-methoxyphenyl)methyl]-5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazole leads to increased levels of endocannabinoids . This can result in the modulation of various physiological processes, potentially providing analgesic, anti-inflammatory, or neuroprotective effects .

Action Environment

The action of 1-[(3-methoxyphenyl)methyl]-5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s absorption and metabolism

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used .

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O/c1-18-14-23-24(15-19(18)2)27(17-21-10-7-11-22(16-21)28-3)25(26-23)13-12-20-8-5-4-6-9-20/h4-16H,17H2,1-3H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWRMUBGMHFXPN-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C=CC3=CC=CC=C3)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C(=N2)/C=C/C3=CC=CC=C3)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxybenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole

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